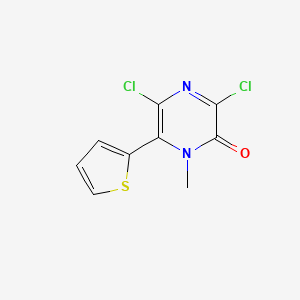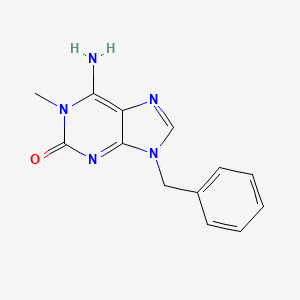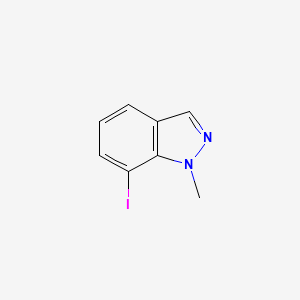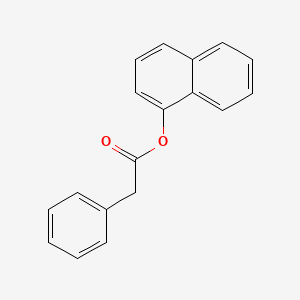
1-Naphthyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NAPHTHALEN-1-YL 2-PHENYLACETATE: is an organic compound that belongs to the class of esters. It is derived from naphthalene and phenylacetic acid. This compound is characterized by its aromatic structure, which includes a naphthalene ring and a phenylacetate moiety. The presence of these aromatic rings contributes to its stability and reactivity, making it a compound of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NAPHTHALEN-1-YL 2-PHENYLACETATE typically involves the esterification of naphthalen-1-ol with phenylacetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of NAPHTHALEN-1-YL 2-PHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions: NAPHTHALEN-1-YL 2-PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones and phenylacetic acid derivatives.
Reduction: Formation of naphthalen-1-ol and phenylacetaldehyde.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of NAPHTHALEN-1-YL 2-PHENYLACETATE.
科学研究应用
Chemistry: NAPHTHALEN-1-YL 2-PHENYLACETATE is used as a precursor in the synthesis of various organic compounds. Its reactivity and stability make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, NAPHTHALEN-1-YL 2-PHENYLACETATE is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, NAPHTHALEN-1-YL 2-PHENYLACETATE is used in the production of specialty chemicals, including fragrances, flavors, and polymer additives
作用机制
The mechanism of action of NAPHTHALEN-1-YL 2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Oxidative Stress Modulation: Acting as an antioxidant to reduce oxidative stress and protect cells from damage.
相似化合物的比较
NAPHTHALEN-2-YL 2-PHENYLACETATE: Similar structure but with the naphthalene ring positioned differently.
PHENYLACETIC ACID ESTERS: A class of compounds with varying aromatic groups attached to the phenylacetic acid moiety.
NAPHTHALENE DERIVATIVES: Compounds with different functional groups attached to the naphthalene ring.
Uniqueness: NAPHTHALEN-1-YL 2-PHENYLACETATE is unique due to its specific ester linkage and the combination of naphthalene and phenylacetate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
属性
CAS 编号 |
93654-98-9 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
naphthalen-1-yl 2-phenylacetate |
InChI |
InChI=1S/C18H14O2/c19-18(13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
InChI 键 |
LJBVSZRFRJKCIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)
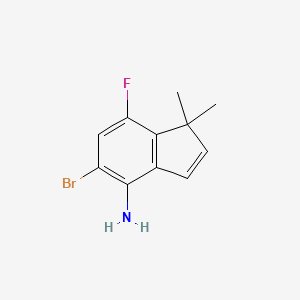
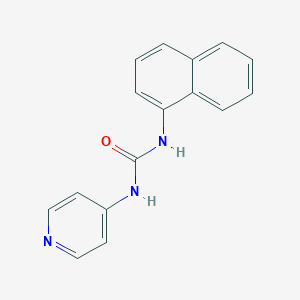
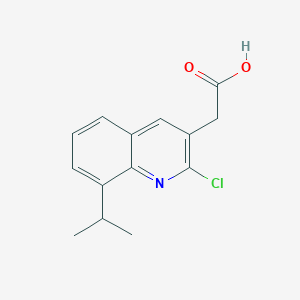
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)


